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molecular formula C9H20ClN3O B8547331 1-(4-Aminocyclohexyl)-3-ethylurea hydrochloride CAS No. 89536-19-6

1-(4-Aminocyclohexyl)-3-ethylurea hydrochloride

Cat. No. B8547331
M. Wt: 221.73 g/mol
InChI Key: AVUHGOXZXOHATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634713

Procedure details

A solution of 1.5 g of 1-(4-aminocyclohexyl)-3-ethylurea hydrochloride in 20 ml of methyl alcohol is treated with 0.36 g of sodium methoxide, to yield after usual workup 1-(4-aminocyclohexyl)-3-ethylurea as an oil which is used directly in the above condensation.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([NH:9][C:10]([NH:12][CH2:13][CH3:14])=[O:11])[CH2:5][CH2:4]1.C[O-].[Na+]>CO>[NH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([NH:9][C:10]([NH:12][CH2:13][CH3:14])=[O:11])[CH2:5][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NC1CCC(CC1)NC(=O)NCC
Name
sodium methoxide
Quantity
0.36 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CCC(CC1)NC(=O)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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